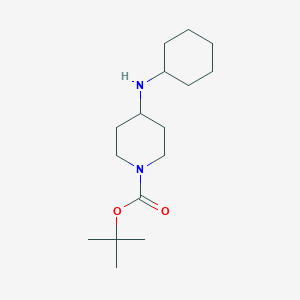

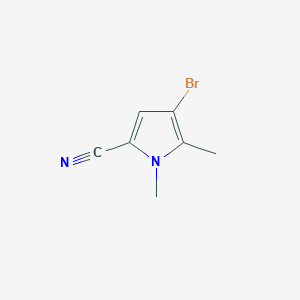

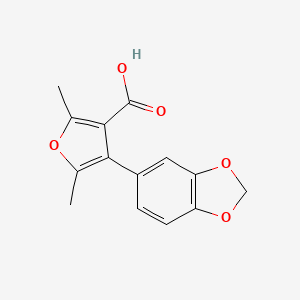

![molecular formula C15H15BrN2 B1283160 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 112631-33-1](/img/structure/B1283160.png)

5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline

Overview

Description

5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a compound that can be associated with the family of brominated quinolines. These compounds are of interest due to their potential applications in medicinal chemistry, particularly in the development of drugs for infectious diseases. The synthesis and study of such compounds are crucial for understanding their chemical behavior and for the design of novel therapeutic agents.

Synthesis Analysis

The synthesis of brominated quinolines typically involves a multi-step process. For instance, the Knorr synthesis is a well-known method for preparing quinoline derivatives. In one study, 6-bromo-2-chloro-4-methylquinoline was prepared as a starting material for work on infectious diseases. The synthesis involved a condensation between β-keto esters and 4-bromoaniline, followed by cyclization into 6-bromoquinolin-2(1H)-one, a reaction known as the Knorr reaction . Although the specific synthesis of 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated quinolines is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The steric effects of substituents on the quinoline ring can govern the cyclization step in the synthesis, as observed in the study of various anilides . The molecular structure of these compounds is crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Brominated quinolines can undergo various chemical reactions, including cyclization and rearrangement. For example, a brominated 1,4-benzodiazepin-2-one compound was found to rearrange into a quinazolin-2-aldehyde upon heating, and further into ester and acid derivatives . Similarly, 4-bromoethyl 2(H) quinolinone was synthesized through acylation, bromination, and cyclization reactions . These reactions are indicative of the reactivity of brominated quinolines and their potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a bromine atom can increase the density and molecular weight of the compound. The overall yield and purity of these compounds, as reported in the synthesis of 4-bromoethyl 2(H) quinolinone, can reach high levels, indicating efficient synthetic methods and the potential for large-scale production .

Scientific Research Applications

Chemical Synthesis and Structural Elaboration : Research by Marull & Schlosser (2003) demonstrates the cyclization-condensation of anilines, which may provide insights into methods applicable to 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline for producing diverse chemical structures.

Knorr Synthesis Adaptation : The work of Wlodarczyk et al. (2011) on the Knorr synthesis of quinolines could be relevant for understanding synthetic pathways involving 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline.

Potential as Rho-Kinase Inhibitors : Letellier et al. (2008) discuss the synthesis of quinolin-2-one derivatives, indicating potential applications in inhibiting Rho-kinase enzymes, which could be explored for 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline (Letellier et al., 2008).

Heterocyclic Compound Synthesis : Mmonwa & Mphahlele (2016) demonstrate the synthesis of nitrogen-containing heterocyclic compounds using halogenated aniline derivatives, which might be applicable to 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline (Mmonwa & Mphahlele, 2016).

Antibacterial Properties : The study by Wang et al. (2016) on quinoline-4-carboxylic acid derivatives with antibacterial properties indicates a potential area of application for 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline in developing new antibacterial agents.

Photochemical Reactions : Nishio et al. (2000) explore the photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines, which could be relevant for understanding the photochemical properties of 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline (Nishio et al., 2000).

Safety And Hazards

properties

IUPAC Name |

5-bromo-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCNDHDLJLISFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

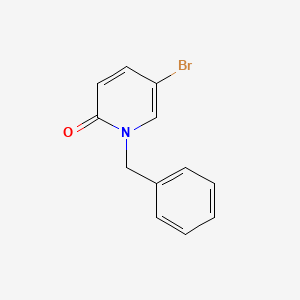

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

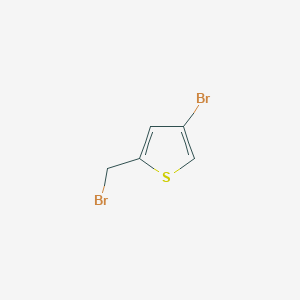

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)